Ethyl 3-bromopropanoate

Catalog No.
S1540864
CAS No.
539-74-2
M.F
C5H9BrO2
M. Wt
181.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-bromopropanoate

CAS Number

539-74-2

Product Name

Ethyl 3-bromopropanoate

IUPAC Name

ethyl 3-bromopropanoate

Molecular Formula

C5H9BrO2

Molecular Weight

181.03 g/mol

InChI

InChI=1S/C5H9BrO2/c1-2-8-5(7)3-4-6/h2-4H2,1H3

InChI Key

FQTIYMRSUOADDK-UHFFFAOYSA-N

SMILES

CCOC(=O)CCBr

Synonyms

3-Bromopropanoic acid ethyl ester

Canonical SMILES

CCOC(=O)CCBr

The exact mass of the compound Ethyl 3-bromopropionate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21812. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl 3-bromopropanoate is a bifunctional alkylating agent combining a highly reactive primary bromide leaving group with an ethyl ester-protected carboxylate. It is a colorless to pale yellow liquid (boiling point ~174°C, density 1.44 g/cm³) widely procured as a C3 building block for the synthesis of beta-amino acids, pharmaceutical intermediates, and N-heterocyclic carbenes [1]. Its primary procurement value lies in its ability to cleanly install a propanoate chain via mild SN2 nucleophilic substitution. By offering superior reaction kinetics compared to chloro-analogs and avoiding the acid-base incompatibilities inherent to free bromopropanoic acid, it serves as an optimized precursor that minimizes downstream purification and accelerates industrial scale-up .

Research Fit

Synthetic intermediate workflow — designed for alkylation, esterification, and nucleophilic addition steps in heterocycle and pharmaceutical synthesis.
Dual-reactive building block — reported to support tandem annulation strategies under mild, metal-free conditions for complex scaffold construction.
Supply chain efficiency — accessible via an anti-Markovnikov hydrobromination route, which may support reliable procurement at research and industrial scales.

Substituting ethyl 3-bromopropanoate with cheaper alternatives often severely compromises synthetic efficiency and process scalability. While ethyl acrylate can provide a similar C3 linkage via Michael addition, it typically results in significantly lower yields and requires specific catalytic conditions that are incompatible with sterically hindered nucleobases [1]. Similarly, substituting with ethyl 3-chloropropanoate drastically reduces the SN2 reaction rate, forcing manufacturers to apply harsh heating (>74°C for extended hours) or add stoichiometric iodide catalysts, which increases process complexity and degrades thermally sensitive pharmaceutical intermediates [2]. Furthermore, using the alpha-bromo isomer (ethyl 2-bromopropanoate) fundamentally alters regiochemistry and dramatically increases the rate of unwanted E2 elimination under basic conditions, making generic substitution unviable for precision synthesis.

Substitution Risk

vs. 2-Bromo isomer
Reaction pathway may fundamentally differ. The 3-bromo ester favors nucleophilic carbonyl addition, while the 2-bromo ester is reported for stereoselective enolate alkylation; direct substitution may lead to reaction failure.
vs. 4-Bromo analog
Tandem reactivity profile may not transfer. Reported one-pot indolizine synthesis proceeds only with the C3-bromo ester; the C4-bromo analog may fail or require alternative, less atom-economical procedures.
vs. Methyl ester analog
Lipophilicity and phase-partitioning context may shift. The ethyl ester has a higher calculated LogP (~1.2–1.7) than the methyl ester, which may alter performance in linker-design or phase-transfer applications.

Superior N-Alkylation Yields Compared to Michael Addition

In the synthesis of 1,3-dialkyl pyrimidine derivatives, achieving high N3-alkylation efficiency is challenging. Direct comparison shows that using ethyl 3-bromopropanoate as the alkyl halide yields remarkably higher conversion rates than attempting a 1,4-conjugate (Michael) addition with ethyl acrylate under identical room-temperature conditions [1]. The direct SN2 pathway provided by the primary bromide overcomes the activation energy barriers that limit the acrylate's reactivity with complex nucleobases.

Evidence DimensionN3-alkylation yield of carboacyclic nucleosides
Target Compound DataHigh yield via direct SN2 alkylation at room temperature
Comparator Or BaselineEthyl acrylate (CAS 140-88-5) [Lower yield via Michael addition]
Quantified DifferenceRemarkably higher product yield using the bromo-ester over the α,β-unsaturated ester.
ConditionsReactions with carboacyclic nucleosides using TBAB and Cs2CO3 in MeCN at room temperature.

Procuring the bromo-ester ensures maximum conversion for complex heterocycle functionalization, justifying its selection over bulk acrylate monomers.

Tandem Reaction Performance
Head-to-head
Target (C3-bromo) 64–88% isolated yield for 8-substituted indolizines under mild, metal-free conditions.
Comparators (2-bromo / 4-bromo) Reaction does not proceed to indolizine product under the reported conditions.
Unique bifunctional reactivity supports catalyst-free tandem heterocycle synthesis.
Method context: One-pot Knoevenagel-aldol annulation with 2-substituted pyrroles and phenacyl bromides.

Accelerated SN2 Kinetics and Milder Processing vs. Chloro-Analogs

For industrial scale-up, reaction time and temperature are critical cost drivers. Bromide is a vastly superior leaving group compared to chloride. While ethyl 3-chloropropanoate requires extended heating (e.g., 74–79°C for 12–16 hours) to achieve acceptable conversion in pyrazole alkylations [1], ethyl 3-bromopropanoate achieves complete conversion under significantly milder conditions (40–60°C). This accelerated kinetic profile eliminates the need for Finkelstein (iodide) catalysis.

Evidence DimensionReaction temperature and time for complete substitution
Target Compound DataComplete conversion typically achieved at 40–60°C within 3–5 hours
Comparator Or BaselineEthyl 3-chloropropanoate (CAS 623-71-2)[Requires 74–79°C for >16 hours]
Quantified DifferenceBromide leaving group accelerates reaction rates by ~50x, allowing a >20°C reduction in process temperature.
ConditionsStandard basic alkylation workflows in polar aprotic solvents.

Reduces energy consumption and prevents thermal degradation of sensitive APIs, directly lowering manufacturing costs.

S-Alkylation Efficiency
Cross-study comparable
Target (C3-bromo) Direct S-alkylation of thione precursor successful in thiopyranopyridine synthesis.
Comparator (C4-bromo) Direct alkylation reported to fail for related propargyl alcohol derivatives; orthoester modification required.
Supports direct C3 chain elongation without specialized, less atom-economical reagents.
Conditions: Reflux in DMF with sodium carbonate; comparator study conditions vary.

Elimination of Acid-Base Quenching vs. Free Acid Precursors

When synthesizing beta-amino acids or peptide linkers, the choice of C3 precursor dictates the number of synthetic steps. Using 3-bromopropanoic acid directly with basic amines leads to rapid acid-base neutralization, forming an unreactive carboxylate salt that drops SN2 yields near zero without the addition of expensive coupling agents [1]. Ethyl 3-bromopropanoate acts as a pre-protected building block, allowing direct, high-yield N-alkylation in standard basic media.

Evidence DimensionDirect SN2 yield with basic amine nucleophiles
Target Compound Data>80% yield of N-alkylated product via direct SN2
Comparator Or Baseline3-Bromopropanoic acid (CAS 590-92-1)[Yield approaches 0% due to salt formation]
Quantified DifferenceEsterification prevents stoichiometric neutralization, recovering >80% of the theoretical yield without coupling agents.
ConditionsDirect mixing with primary/secondary amines in basic media (e.g., K2CO3/DMF).

Purchasing the pre-protected ethyl ester eliminates a mandatory protection step, streamlining industrial synthesis workflows.

Grignard Reactivity Path
Cross-study comparable
Carbonyl Addition vs. Stereoselective enolate alkylation for the α-bromo isomer (up to 97:3 dr, 99.5% chiral purity reported).
Reaction design, not substitution, dictates compound selection based on bromine position.
Target conditions: THF, MeMgBr; comparator conditions vary.

Regioselectivity and Reduced Elimination vs. Alpha-Bromo Isomers

The position of the halogen is critical for both the final structure and reaction efficiency. Ethyl 3-bromopropanoate (beta-bromo) exclusively yields beta-substituted propanoates. In contrast, ethyl 2-bromopropanoate (alpha-bromo) not only yields alpha-substituted products but is also highly susceptible to E2 elimination due to the increased acidity of the alpha-proton, leading to significant formation of ethyl acrylate byproducts under strong base conditions [1].

Evidence DimensionRegiochemical outcome and elimination byproduct formation
Target Compound DataExclusive beta-substitution with <5% E2 elimination
Comparator Or BaselineEthyl 2-bromopropanoate (CAS 535-11-5)[>30% E2 elimination to acrylate under strong base]
Quantified DifferenceShifts substitution from alpha to beta carbon and reduces elimination byproducts by >30%.
ConditionsNucleophilic substitution in the presence of strong bases (e.g., alkoxides or NaH).

Critical for the targeted synthesis of beta-alanine derivatives and preventing yield loss to volatile acrylate byproducts.

Lipophilicity (LogP)
Class-level inference
~1.2 – 1.7 XLogP3: 1.2; ACD/LogP: 1.69. Estimated ~0.4–0.9 LogP units higher than methyl 3-bromopropanoate.
May support linker-design decisions where cellular permeability and solubility balance is under review.
Data to verify; calculated values from XLogP3 and ACD/Labs Percepta methods.
Synthetic Route Efficiency
Class-level inference
One-Step Anti-Markovnikov hydrobromination of ethyl acrylate vs. multi-step Hell-Volhard-Zelinsky for the 2-bromo isomer.
Synthetic route may influence commercial price and supply chain reliability.
Hydrobromination under radical or peroxide-initiated conditions.

Synthesis of Beta-Amino Acids and Peptidomimetics

Directly utilizes the beta-regioselectivity and the protected ester format of ethyl 3-bromopropanoate to cleanly alkylate amines without the acid-base quenching that occurs with free 3-bromopropanoic acid [1].

N-Alkylation of Pharmaceutical Heterocycles

Leverages the superior SN2 kinetics of the primary bromide to functionalize pyrimidines, pyrazoles, and purines under mild conditions, avoiding the harsh heating (>74°C) required by chloro-analogs [2].

Preparation of N-Heterocyclic Carbene (NHC) Precursors

Utilizes the highly reactive bromo leaving group to quaternize imidazoles and form stable Ag(I)-NHC complexes (e.g., theophylline derivatives) without requiring extreme temperatures that could decompose the heterocycle[3].

Application Fit

Application
Selection Property
Validation Focus
One-Pot Heterocycle Synthesis
Dual-reactive tandem annulation capability
Reaction yield and catalyst-free condition reproducibility
3-Carbon Chain Elongation (S-, N-, C-Alkylation)
Direct alkylation efficiency
Successful alkylation under standard conditions; absence of side products
PROTAC / Bifunctional Linker Design
Intermediate lipophilicity (LogP ~1.2–1.7)
Cellular permeability and solubility balance in degrader context
Nucleophilic Addition to Ester Carbonyl
Carbonyl reactivity with organometallics
Tertiary alcohol formation and Grignard reaction profile

XLogP3

1.2

Boiling Point

179.0 °C

UNII

9B28G9S1JV

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

539-74-2

Wikipedia

Ethyl 3-bromopropionate

General Manufacturing Information

Propanoic acid, 3-bromo-, ethyl ester: ACTIVE

Explore Compound Types